(S)-2-((tert-Butoxycarbonyl)amino)-3-cyclohexylpropanoic acid
Overview
Description
“(S)-2-((tert-Butoxycarbonyl)amino)-3-cyclohexylpropanoic acid” is a derivative of DAP, which is used in the synthesis of glucosamine synthase inhibitors and a myosin kinase inhibitor . It is also used in the preparation of indole derivatives as efflux pump inhibitors for the treatment and prevention of bacterial infections .
Synthesis Analysis
The synthesis of “(S)-2-((tert-Butoxycarbonyl)amino)-3-cyclohexylpropanoic acid” involves the use of tert-butyloxycarbonyl-protected amino acids (Boc-AAILs). These are prepared by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids . The resulting protected AAILs are used as the starting materials in dipeptide synthesis with commonly used coupling reagents .Molecular Structure Analysis
The molecular structure of “(S)-2-((tert-Butoxycarbonyl)amino)-3-cyclohexylpropanoic acid” is characterized by the presence of a tert-butyloxycarbonyl (Boc) group, which serves as the Nα-amino protecting group in peptide synthesis .Chemical Reactions Analysis
The chemical reactions involving “(S)-2-((tert-Butoxycarbonyl)amino)-3-cyclohexylpropanoic acid” are characterized by the use of amino acid ionic liquids (AAILs) for organic synthesis. The distinctive coupling reagent N,N0-diethylene-N00-2-chloroethyl thiophosphoramide enhances amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 min .Scientific Research Applications
Enantioselective Synthesis : The enantioselective synthesis of similar compounds, like (2R,3R)-N-Boc-2-amino-3- cyclohexyl-3-hydroxypropanoic Acid, is crucial for developing pharmaceuticals and other organic compounds (Alonso et al., 2005).
Improved Synthesis Methods : The improved synthesis of (1R,3S)-3-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylic acid using milder conditions indicates ongoing research in optimizing the production of these compounds (Badland et al., 2010).
Anticancer Applications : A study on functionalized amino acid derivatives, including N-substituted 1-N-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyl-5-oxazolidine carboxamide, showed potential in designing new anticancer agents, with specific compounds exhibiting significant cytotoxicity against cancer cell lines (Kumar et al., 2009).
N-tert-Butoxycarbonylation of Amines : The use of tert-butoxycarbonyl amino acids in peptide synthesis is important due to their resistance to racemization. Research in this area includes the efficient and environmentally benign catalytic N-tert-butoxycarbonylation of amines (Heydari et al., 2007).
Polymorphic Forms Study : The study of the polymorphic forms of N-(tert-butoxycarbonyl)-α-aminoisobutyryl-α-aminoisobutyric acid methyl ester demonstrates interest in the structural and conformational analysis of similar compounds (Gebreslasie et al., 2011).
Enantioselective Synthesis of Analogues : Research includes the enantioselective synthesis of analogues like 2-substituted 3-aminopropanoic acid (β-alanine) derivatives, indicating applications in the development of new pharmaceuticals and chiral compounds (Arvanitis et al., 1998).
Polymer Synthesis : The synthesis and properties of amino acid-derived poly(methylpropargyl ester)s, including N-(tert-butoxycarbonyl)- l -O-cyclohexyl- l -glutamic acid, are explored for their potential in polymer science (Qu et al., 2009).
properties
IUPAC Name |
(2S)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-14(2,3)19-13(18)15-11(12(16)17)9-10-7-5-4-6-8-10/h10-11H,4-9H2,1-3H3,(H,15,18)(H,16,17)/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSZQAQJBXGTSHP-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1CCCCC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1CCCCC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10442199 | |
Record name | Boc-Cha-OH hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10442199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-((tert-Butoxycarbonyl)amino)-3-cyclohexylpropanoic acid | |
CAS RN |
37736-82-6 | |
Record name | Boc-Cha-OH hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10442199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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